molecular formula C11H17N3OS B1466375 (3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1488710-66-2

(3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B1466375
CAS No.: 1488710-66-2
M. Wt: 239.34 g/mol
InChI Key: BNYAUZXAKKFBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C11H17N3OS and its molecular weight is 239.34 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to target proteins like tryptase beta-2 and Serine/threonine-protein kinase Chk1 . These proteins play crucial roles in various biological processes, including inflammation and cell cycle regulation, respectively.

Mode of Action

It’s suggested that similar compounds interact with their targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby influencing the biological processes they are involved in.

Biochemical Pathways

Compounds with similar structures have been found to influence pathways related to inflammation and cell cycle regulation .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties, including absorption and distribution in the body, binding to proteins, and metabolism . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects.

Result of Action

Similar compounds have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Properties

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-8-13-10(7-16-8)11(15)14-4-2-3-9(5-12)6-14/h7,9H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYAUZXAKKFBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
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(3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
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(3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
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(3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
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(3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
Reactant of Route 6
(3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.